5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

Beschreibung

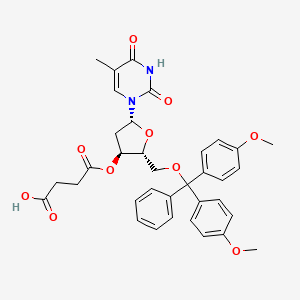

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid (CAS: 74405-40-6) is a chemically modified nucleoside derivative widely utilized in oligonucleotide synthesis and biomedical research. The compound features a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a succinic acid moiety at the 3'-hydroxyl of thymidine (Figure 1). The DMT group serves as a temporary protecting group during solid-phase synthesis, enabling selective deprotection under mild acidic conditions, while the succinic acid linker facilitates covalent attachment to solid supports (e.g., controlled pore glass, CPG) or other functionalized matrices .

This compound is critical in synthesizing antisense oligonucleotides, small interfering RNAs (siRNAs), and therapeutic nucleic acids targeting diseases such as HIV, hepatitis, and cancer . Its high purity (>99%) and compatibility with automated synthesizers make it indispensable in industrial and academic settings .

Eigenschaften

CAS-Nummer |

74405-40-6 |

|---|---|

Molekularformel |

C35H36N2O11 |

Molekulargewicht |

660.7 g/mol |

IUPAC-Name |

2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid |

InChI |

InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43)/t27-,28?,29+,30+/m0/s1 |

InChI-Schlüssel |

LWARXVFARBSVST-JHNIELBUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |

Andere CAS-Nummern |

74405-40-6 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of 5'-Hydroxyl with 4,4'-Dimethoxytrityl Chloride

- Starting Material: Thymidine

- Reagents: 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine or other suitable base

- Solvent: Anhydrous dichloromethane or pyridine

- Conditions:

- Reaction is typically carried out at 0°C to room temperature under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- The reaction time ranges from 1 to 3 hours depending on scale and conditions.

- Mechanism: The DMT-Cl reacts selectively with the primary 5'-OH of thymidine, forming a stable ether linkage, protecting this site from further reactions.

Esterification of 3'-Hydroxyl with Succinic Anhydride

- Reagents: Succinic anhydride, catalytic amount of 4-dimethylaminopyridine (DMAP) or pyridine as base

- Solvent: Anhydrous pyridine or dimethylformamide (DMF)

- Conditions:

- Reaction performed at room temperature or slightly elevated temperatures (25–40°C).

- Reaction time typically 2–6 hours to ensure complete conversion.

- Mechanism: The 3'-OH group of the DMT-protected thymidine attacks the succinic anhydride, forming an ester linkage and introducing a free carboxylic acid group at the 3' position.

Purification

- The crude product is purified by column chromatography using silica gel, eluting with mixtures of dichloromethane and methanol or ethyl acetate to isolate the pure 5'-O-(4,4'-dimethoxytrityl)-thymidine-3'-O-succinic acid.

- Final product is often isolated as a triethylammonium salt to improve solubility and stability for downstream applications.

Reaction Summary Table

| Step | Reactants & Reagents | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Thymidine + 4,4'-Dimethoxytrityl chloride | Pyridine/DCM | 0°C to RT, 1–3 h | 5'-O-DMT-thymidine | Selective 5'-OH protection |

| 2 | 5'-O-DMT-thymidine + Succinic anhydride + DMAP | Pyridine/DMF | RT to 40°C, 2–6 h | 5'-O-DMT-thymidine-3'-O-succinic acid | Esterification at 3'-OH |

| 3 | Purification | Silica gel column | Elution with DCM/MeOH | Pure this compound | Isolated as triethylammonium salt |

Analytical and Research Findings

- Spectrophotometric Monitoring: The presence of the DMT group allows monitoring of the reaction progress by UV-Vis spectroscopy at 498 nm due to the strong absorption of the dimethoxytrityl cation, facilitating quantitative determination of functionalization efficiency.

- Yield and Purity: Typical yields range from 70% to 85% after purification, with purity confirmed by HPLC and NMR spectroscopy.

- Stability: The triethylammonium salt form enhances stability and solubility in organic solvents, making it suitable for oligonucleotide synthesis protocols.

Notes on Variations and Optimization

- Catalysts: Use of 4-dimethylaminopyridine (DMAP) as a catalyst in the esterification step significantly improves reaction rates and yields.

- Solvent Choice: Pyridine serves both as solvent and base, but DMF can be used to improve solubility of reagents.

- Temperature Control: Maintaining low temperature during DMT protection prevents side reactions and over-protection.

- Purification Techniques: Reverse-phase HPLC can be employed for higher purity demands in pharmaceutical-grade synthesis.

Analyse Chemischer Reaktionen

Detritylation Reactions

The DMT group serves as a transient protecting group during solid-phase oligonucleotide synthesis. Its removal under acidic conditions enables sequential nucleotide coupling .

Mechanism and Kinetics

-

Acid-catalyzed cleavage : Dichloroacetic acid (DCA) protonates the DMT ether, generating a resonance-stabilized carbocation (λ<sub>max</sub> ≈ 498–510 nm) .

-

Solvent effects : Reaction rates and equilibria remain consistent across solvents (toluene, dichloromethane, acetonitrile), with minimal polarity dependence .

| Solvent | λ<sub>max</sub> (nm) | Dielectric Constant |

|---|---|---|

| Toluene | 510 | 2.4 |

| Dichloromethane | 505 | 4.8 |

| Acetonitrile | 497 | 37.5 |

Key Findings :

-

Entropy of activation : ΔS<sup>‡</sup> ≈ −105 J·K<sup>−1</sup>·mol<sup>−1</sup>, indicating a highly ordered transition state .

-

Water inhibition : Increasing H<sub>2</sub>O concentration shifts equilibrium against carbocation formation, requiring higher acid concentrations .

Conjugation and Solid-Phase Immobilization

The 3′-succinic acid enables covalent attachment to functionalized supports (e.g., CPG resin) via carbodiimide-mediated coupling .

Activation Strategies

-

Active ester formation : Reacted with 2,4-dinitrophenyl (DNP) or NHS esters to enhance reactivity toward amines .

-

Efficiency : Quantified spectrophotometrically via DMT<sup>+</sup> release (ε<sub>498</sub> = 70,000 M<sup>−1</sup>cm<sup>−1</sup>) .

Applications :

-

Oligonucleotide synthesis : Used in block coupling phosphotriester methods for constructing TpT dimers .

-

Affinity chromatography : Functionalizes resins for biopolymer synthesis .

Synthetic Utility in Oligonucleotide Assembly

DMT-T-Succinic Acid is integral to automated DNA synthesizers, offering:

-

Directional control : 5′-DMT protection ensures 3′→5′ elongation .

-

High coupling yields : >98% efficiency in phosphoramidite chemistry .

Case Study : Synthesis of TpT (thymidylylthymidine) :

-

Resin loading : DMT-T-Succinic Acid is anchored to CPG via succinate linkage.

-

Detritylation : DCA removes DMT, exposing the 5′-OH for phosphoramidite coupling.

-

Oxidation : Iodine converts phosphite triester to phosphate, stabilizing the backbone.

Stability and Handling

Comparative Reactivity

| Reagent | Function | Advantage over DMT-T-Succinic Acid |

|---|---|---|

| N-Succinimidyl SSPD | Amino group quantification | Higher specificity for thiols |

| DMT-Cl | Direct tritylation | Simpler workflow |

Limitation : DMT-T-Succinic Acid requires pre-activated supports, increasing synthetic steps .

This compound’s dual functionality—combining reversible protection with stable immobilization—makes it indispensable in nucleic acid chemistry. Future research could explore its utility in novel conjugation strategies or as a scaffold for modified nucleotides.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound's structure includes a thymidine backbone modified with a dimethoxytrityl group at the 5' position and a succinic acid moiety at the 3' position. The molecular formula is represented as follows:This configuration enhances its solubility and stability, making it suitable for various biochemical applications.

Molecular Biology

Nucleotide Analogues : This compound serves as a nucleotide analogue in DNA synthesis, allowing researchers to study DNA replication and repair mechanisms. Its modified structure can influence enzymatic activity and binding affinities.

Gene Delivery Systems : The succinic acid moiety can facilitate the conjugation of therapeutic agents to DNA or RNA molecules, enhancing their delivery efficiency into cells. This application is particularly important in gene therapy where targeted delivery is essential.

Drug Development

Prodrugs : The compound can be utilized as a prodrug, where it undergoes enzymatic conversion to release active therapeutic agents. This strategy improves the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

Targeted Therapy : Its ability to conjugate with various biomolecules makes it suitable for targeted cancer therapies. By attaching cytotoxic agents to the thymidine derivative, selective killing of cancer cells can be achieved while sparing healthy tissues.

Bioconjugation Techniques

Labeling Agents : The compound can be employed as a labeling agent in bioconjugation processes. Its reactive succinic acid group allows for easy attachment to proteins or peptides, facilitating tracking and visualization in biological assays.

Diagnostic Tools : In diagnostic applications, this compound can be integrated into biosensors for the detection of specific nucleic acid sequences associated with pathogens or genetic disorders.

Case Study 1: Gene Delivery Efficiency

A study investigated the use of 5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid in enhancing gene delivery efficiency in vitro. The results indicated that cells treated with conjugated plasmids exhibited a significantly higher uptake compared to controls without the compound, demonstrating its potential in gene therapy applications .

Case Study 2: Prodrug Development

Research focused on developing a prodrug formulation using this compound showed improved bioavailability and therapeutic effect in animal models. The prodrug exhibited sustained release characteristics that enhanced drug exposure over time, leading to better treatment outcomes .

Wirkmechanismus

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The succinic acid moiety facilitates the attachment of the nucleoside to solid supports, allowing for sequential addition of nucleotides to form the desired oligonucleotide sequence .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Compounds for Comparison :

N3-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine Structure: Features a benzoyl group at the N3 position of thymidine and a DMT group at the 5'-OH. Function: Primarily used in DNA synthesis; the benzoyl group protects the exocyclic amine during phosphoramidite coupling . Synthesis: Reacts with 2-cyanoethyl phosphoramidites in dichloromethane, yielding 85–90% efficiency .

4-N-Phthaloyl-5´-O-DMT-2´-deoxycytidine

- Structure : Contains a phthaloyl group at the N4 position of deoxycytidine and a DMT group at the 5'-OH.

- Function : Protects the cytosine base during oligonucleotide assembly.

- Synthesis : Utilizes phthaloyl chloride in tetrahydrofuran (THF), achieving >80% yield .

(R)-5'-Methyl-5'-O-DMT-2'-O-MOE-thymidine-3'-phosphoramidite

- Structure : Incorporates a methyl group at the 5'-carbon and a 2'-O-(2-methoxyethyl) (MOE) modification.

- Function : Enhances siRNA metabolic stability; the (R)-5'-methyl isomer shows 5-fold higher potency than the (S)-isomer (IC₅₀ = 0.6 nM vs. 3.0 nM) .

5'-O-DMT-2'-deoxy-2'-fluoro-thymidine-3'-phosphoramidite

- Structure : Features a 2'-fluoro substitution on the ribose.

- Function : Improves nuclease resistance and binding affinity to RNA targets .

Physicochemical Properties

- Stability : The DMT group in 5'-O-DMT-thymidine-3'-O-succinic acid is highly stable in acetonitrile and dichloromethane but rapidly cleaved by dichloroacetic acid (DCA) .

- Solubility : Succinic acid derivatives exhibit moderate solubility in polar solvents, whereas benzoyl/phthaloyl-protected nucleosides show higher solubility in organic solvents like THF .

Biologische Aktivität

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid (DMTr-Td-Suc) is a modified nucleoside that has garnered attention in the fields of molecular biology and pharmacology due to its potential applications in gene therapy and antiviral treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

DMTr-Td-Suc is a thymidine derivative with the following characteristics:

- Molecular Weight : 644.67 g/mol

- CAS Number : 74405-40-6

- EC Number : 277-851-1

- LogP : 3.935 (indicating moderate lipophilicity) .

The biological activity of DMTr-Td-Suc is primarily attributed to its role as a prodrug. Upon cellular uptake, it can be phosphorylated to yield active thymidine triphosphate (dTTP), which is essential for DNA synthesis. This conversion is facilitated by cellular kinases, particularly thymidine kinase (TK), which phosphorylates the nucleoside .

Key Mechanisms:

- Prodrug Activation : The succinic acid moiety enhances solubility and cellular uptake, allowing for efficient phosphorylation.

- Inhibition of Viral Replication : Similar to other nucleoside analogs, DMTr-Td-Suc may inhibit viral DNA polymerases, thereby obstructing the replication of viruses such as HIV and herpesviruses .

Antiviral Activity

Research has demonstrated that DMTr-Td-Suc exhibits antiviral properties by inhibiting the replication of various viruses. In studies involving engineered T cells infected with drug-resistant HIV strains, the introduction of TK enzymes significantly enhanced the antiviral efficacy of nucleoside analogs like DMTr-Td-Suc .

Cytotoxicity Studies

Cytotoxicity assessments have shown that DMTr-Td-Suc can induce apoptosis in cancer cell lines when activated. The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies and Research Findings

- Study on HIV Resistance :

-

Cytotoxicity in Cancer Cells :

- Objective : To evaluate the cytotoxic effects of DMTr-Td-Suc on various cancer cell lines.

- Methodology : MTS assays were utilized to measure cell viability post-treatment.

- Results : DMTr-Td-Suc demonstrated IC50 values ranging from 10 µM to 30 µM across different cancer types, indicating substantial cytotoxic potential .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral Activity | Effective against HIV and herpesviruses | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Prodrug Activation | Enhanced by cellular kinases |

Table 2: Cytotoxicity Results Across Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via dTTP depletion |

| A549 | 20 | Inhibition of DNA synthesis |

| MCF-7 | 25 | Induction of cell cycle arrest |

Q & A

Q. How is 5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid synthesized for oligonucleotide assembly?

The compound is synthesized via a multi-step process:

- Step 1 : Thymidine is selectively protected at the 5'-hydroxyl with a 4,4'-dimethoxytrityl (DMTr) group under anhydrous conditions using DMTr chloride and a base like pyridine.

- Step 2 : The 3'-hydroxyl is activated with succinic anhydride in the presence of a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to form the succinate ester.

- Step 3 : The product is purified via flash chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) to remove unreacted reagents.

Critical purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and NMR (δ 7.2–6.8 ppm for aromatic DMTr protons) .

Q. What purification methods ensure high yield and purity for this compound?

- Chromatography : Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) resolves impurities, while trityl-on purification retains the DMTr group for subsequent solid-phase synthesis.

- Lyophilization : Post-purification, the compound is lyophilized to remove volatile solvents, ensuring stability during storage (-20°C under inert gas) .

Q. How do researchers validate structural integrity post-synthesis?

Q. What handling protocols mitigate instability during experiments?

Q. What safety precautions are mandatory for laboratory use?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase oligonucleotide synthesis be optimized using this compound?

- Activation : Pre-activate the succinate with 1:1 benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylimidazole (NMI) in DMF.

- Coupling time : Monitor trityl assay (UV at 498 nm) to adjust coupling cycles (typically 2–5 min).

- Yield optimization : Use a 3:1 molar excess of the phosphoramidite derivative to minimize incomplete coupling .

Q. How do researchers resolve contradictions in reported purity levels (e.g., 95% vs. 97%)?

- Analytical validation : Cross-validate purity via orthogonal methods:

Q. What mechanistic insights explain the DMTr group’s acid sensitivity in oligonucleotide cleavage?

- Mechanism : The DMTr group is cleaved via protonation of the central methoxy oxygen, forming a resonance-stabilized carbocation. This is monitored kinetically using 3% dichloroacetic acid (DCA) in CH₂Cl₂, with cleavage efficiency >98% in 30 sec.

- Side reactions : Overexposure to acid can depurinate thymidine; thus, strict time control is critical .

Q. How does the compound’s stability vary under non-ideal storage conditions?

Q. What strategies integrate this compound into modified oligonucleotides for antiviral studies?

- Backbone modifications : Incorporate 3'-phosphorothioate linkages via sulfurization (e.g., 0.05 M DDTT in pyridine).

- Biological assays : Test antiviral activity using plaque reduction assays (IC₅₀) in Vero cells infected with HSV-1, comparing against unmodified oligonucleotides .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous buffers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.